molecular formula C17H16N4O4 B11319991 4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate

Katalognummer: B11319991
Molekulargewicht: 340.33 g/mol
InChI-Schlüssel: PGCCDYOOLVEMOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate is a compound that features a tetrazole ring and a phenyl group linked to a propanoate ester. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-(2-methoxyphenoxy)propanoic acid under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature and solvent choice, would be crucial for efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate is unique due to the presence of the methoxy group, which can influence its lipophilicity and bioavailability. This makes it potentially more effective in crossing cell membranes and reaching its molecular targets compared to its analogs .

Eigenschaften

Molekularformel

C17H16N4O4

Molekulargewicht

340.33 g/mol

IUPAC-Name

[4-(tetrazol-1-yl)phenyl] 2-(2-methoxyphenoxy)propanoate

InChI

InChI=1S/C17H16N4O4/c1-12(24-16-6-4-3-5-15(16)23-2)17(22)25-14-9-7-13(8-10-14)21-11-18-19-20-21/h3-12H,1-2H3

InChI-Schlüssel

PGCCDYOOLVEMOW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.